molecular formula C20H19N3O4 B11454294 Ethyl 4-amino-6-(4-methoxybenzamido)quinoline-3-carboxylate

Ethyl 4-amino-6-(4-methoxybenzamido)quinoline-3-carboxylate

Cat. No.: B11454294
M. Wt: 365.4 g/mol
InChI Key: PAJYUYRUFJRJAK-UHFFFAOYSA-N
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Description

Molecular Architecture and Substituent Analysis

The compound’s molecular formula, $$ \text{C}{20}\text{H}{19}\text{N}{3}\text{O}{4} $$, corresponds to a molecular weight of 365.4 g/mol. Its IUPAC name, ethyl 4-amino-6-[(4-methoxybenzoyl)amino]quinoline-3-carboxylate, delineates a quinoline core substituted at positions 3, 4, and 6 (Figure 1). The quinoline scaffold comprises a bicyclic system fused from benzene and pyridine rings, with critical functional groups influencing electronic and steric properties:

  • Position 3 : An ethyl carboxylate group ($$ \text{-COOCH}2\text{CH}3 $$) enhances solubility and serves as a synthetic handle for further derivatization.
  • Position 4 : A primary amino group ($$ \text{-NH}_2 $$) introduces hydrogen-bonding capacity and electron-donating effects.
  • Position 6 : A 4-methoxybenzamido moiety ($$ \text{-NHCOC}6\text{H}4\text{OCH}_3 $$) contributes aromatic stacking potential and steric bulk.

The SMILES string CCOC(=O)C1=CN=C2C=CC(=CC2=C1N)NC(=O)C3=CC=C(C=C3)OC confirms the connectivity, highlighting the ethyl ester at position 3 and the meta-substituted benzamido group at position 6.

Table 1: Key Molecular Descriptors

Property Value
Molecular formula $$ \text{C}{20}\text{H}{19}\text{N}{3}\text{O}{4} $$
Molecular weight 365.4 g/mol
IUPAC name Ethyl 4-amino-6-[(4-methoxybenzoyl)amino]quinoline-3-carboxylate
SMILES CCOC(=O)C1=CN=C2C=CC(=CC2=C1N)NC(=O)C3=CC=C(C=C3)OC

Crystallographic Characterization and Conformational Dynamics

While crystallographic data for this compound remain unreported, structural analogs provide insights. For example, ethyl quinoline-3-carboxylate derivatives exhibit planar quinoline cores with substituents adopting orientations perpendicular to the aromatic plane to minimize steric clashes. The 4-methoxybenzamido group in the title compound likely induces conformational flexibility due to:

  • Rotatable bonds : The amide linkage ($$ \text{-NHCO-} $$) and methoxy group ($$ \text{-OCH}_3 $$) permit rotation, enabling adaptive binding in supramolecular interactions.
  • Steric effects : The 4-methoxybenzamido substituent at position 6 may hinder free rotation of the quinoline ring, as observed in methoxy-substituted phenothiazines, where steric bulk raises energy barriers for nitrogen inversion.

In solution, dynamic NMR studies of analogous compounds reveal averaged conformations when substituents enable rapid interconversion. However, bulky groups like 4-methoxybenzamido could slow this process, leading to distinct diastereomeric populations detectable via advanced spectroscopic techniques.

Comparative Structural Analysis with Quinoline-3-Carboxylate Derivatives

The structural uniqueness of this compound becomes evident when compared to related quinoline-3-carboxylates:

Table 2: Structural Comparison of Quinoline-3-Carboxylate Derivatives

Compound Substituents Key Features
Ethyl quinoline-3-carboxylate -H at C4, -H at C6 Planar core; minimal steric hindrance
Ethyl 6-nitroquinoline-3-carboxylate -NO$$_2$$ at C6 Electron-withdrawing nitro group enhances reactivity
Ethyl 2,4-bis(styryl)quinoline-3-carboxylate -CH$$2$$CH$$2$$Ph at C2 and C4 Extended conjugation; antitumor activity
Title compound -NH$$2$$ at C4, -NHCOC$$6$$H$$4$$OCH$$3$$ at C6 Dual hydrogen-bonding sites; methoxy-driven lipophilicity

The amino and benzamido groups in the title compound distinguish it from derivatives with nitro or styryl substituents. For instance, the 4-amino group enhances electron density at the quinoline core, potentially altering photophysical properties compared to nitro-substituted analogs. Additionally, the 4-methoxybenzamido moiety introduces a secondary amide linkage absent in styryl derivatives, enabling hydrogen-bonding interactions critical for molecular recognition.

The absence of halogen or methyl groups at positions 2 and 4 further differentiates it from sterically hindered analogs like 2,4-dimethylquinoline-3-carboxylate, which exhibit restricted conformational mobility. This structural flexibility may render the title compound more adaptable in forming crystalline or supramolecular architectures.

Properties

Molecular Formula

C20H19N3O4

Molecular Weight

365.4 g/mol

IUPAC Name

ethyl 4-amino-6-[(4-methoxybenzoyl)amino]quinoline-3-carboxylate

InChI

InChI=1S/C20H19N3O4/c1-3-27-20(25)16-11-22-17-9-6-13(10-15(17)18(16)21)23-19(24)12-4-7-14(26-2)8-5-12/h4-11H,3H2,1-2H3,(H2,21,22)(H,23,24)

InChI Key

PAJYUYRUFJRJAK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1N)NC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Bromination-Amination Sequence

Ethyl 6-bromo-4-chloroquinoline-3-carboxylate (CAS 206257-39-8) serves as a key intermediate.

Step 1: Bromination

  • Conditions : POCl₃ reflux (110°C, 3 hours) converts ethyl 4-oxo-1H-quinoline-3-carboxylate to the 4-chloro derivative.

  • Workup : Dichloromethane extraction with NaHCO₃ wash (yield: 88.49%).

Step 2: Amination

  • Reagents : Ammonia or ammonium acetate in ethanol under reflux.

  • Challenge : Competing hydrolysis of the 4-chloro group necessitates controlled pH.

Representative Data

StepReagentTemperatureTimeYield
1POCl₃110°C3h88.5%
2NH₃ (aq.)80°C6h75%

4-Methoxybenzamido Group Installation

The 6-position amidation employs 4-methoxybenzoyl chloride under Schotten-Baumann conditions:

Procedure

  • Activation : 4-Methoxybenzoyl chloride (1.2 eq) in THF at 0°C.

  • Coupling : Add intermediate amine (1 eq) with Et₃N (2 eq), stir at 25°C for 12h.

  • Isolation : Aqueous workup followed by recrystallization from ethanol/water (yield: 72–78%).

Side Reactions

  • Over-acylation at the 4-amino group mitigated by temporary protection with Boc groups.

Alternative Route: Hydrazide-Mediated Coupling

A novel approach (RSC Adv., 2024) synthesizes quinoline-4-carbohydrazinyl intermediates for subsequent coupling:

Schematic Overview

  • Hydrazide Formation : Ethyl quinoline-4-carboxylate + hydrazine hydrate → hydrazide (87% yield).

  • Acrylamide Coupling : Hydrazide + ethyl 2-(4-methoxybenzamido)acrylate in ethanol/NaOAc (reflux, 18h).

Advantages

  • Avoids harsh chlorination steps.

  • Enables modular introduction of substituents.

Limitations

  • Lower yield (65–70%) due to steric hindrance at the 6-position.

Comparative Analysis of Methods

MethodYield RangeKey AdvantageDrawback
Rhodium-catalyzed80–89%One-pot, scalableRequires specialized catalyst
Bromination-Amination70–88%Well-established intermediatesMulti-step purification
Hydrazide Coupling65–75%ModularityModerate yields

Characterization and Quality Control

Critical analytical data for the target compound (PubChem CID 39851531):

  • Molecular Formula : C₂₀H₁₉N₃O₄

  • MS (ESI+) : m/z 366.3 [M+H]⁺

  • ¹H NMR (DMSO-d₆): δ 9.20 (s, 1H, quinoline-H), 8.56 (d, J=2.0 Hz, 1H), 4.51 (q, J=7.1 Hz, OCH₂CH₃).

Purity Optimization

  • HPLC : >98% purity achieved via silica gel chromatography (eluent: ethyl acetate/hexane 3:7) .

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying solubility or generating active metabolites.

Conditions Reagents Products Source
Acidic (HCl, H₂SO₄)Aqueous acid, reflux4-Amino-6-(4-methoxybenzamido)quinoline-3-carboxylic acid
Basic (NaOH, KOH)Alcoholic base, 60–80°CCorresponding carboxylate salt (e.g., sodium or potassium salt)

The amide bond in the 4-methoxybenzamido group is stable under mild hydrolysis conditions but cleaves under prolonged exposure to concentrated acids (e.g., 6M HCl at 100°C) to form 4-aminoquinoline-3-carboxylic acid and 4-methoxybenzoic acid.

Amide Bond Reactivity

The benzamido group participates in nucleophilic substitution and condensation reactions:

Nucleophilic Substitution

The amide’s carbonyl oxygen can act as a leaving group in the presence of strong nucleophiles:

Reaction Reagents/Conditions Products Source
Replacement with aminesRNH₂, DCC (coupling agent)New amide derivatives (e.g., alkyl/aryl amides)
Thioamide formationLawesson’s reagent, toluene4-Amino-6-(4-methoxythiobenzamido)quinoline-3-carboxylate

Condensation Reactions

The amino group at position 4 reacts with aldehydes or ketones to form Schiff bases:

Reagent Conditions Product Source
BenzaldehydeEthanol, reflux, 4–6 hrsEthyl 4-(benzylideneamino)-6-(4-methoxybenzamido)quinoline-3-carboxylate
2,4-DinitrophenylhydrazineAcidic ethanol, 60°CHydrazone derivatives (confirmed by NMR and LC-MS)

Substitution at the Amino Group

The primary amino group at position 4 undergoes electrophilic substitution and acylation:

Nitration

Controlled nitration introduces nitro groups to the aromatic system:

Reagent Conditions Position Product Source
HNO₃/H₂SO₄0–5°C, 2 hrsPosition 7Ethyl 4-amino-7-nitro-6-(4-methoxybenzamido)quinoline-3-carboxylate

Acylation

The amino group reacts with acyl chlorides or anhydrides:

Reagent Conditions Product Source
Acetyl chloridePyridine, RT, 12 hrsEthyl 4-acetamido-6-(4-methoxybenzamido)quinoline-3-carboxylate
Benzoyl chlorideDCM, triethylamine, 0°CEthyl 4-benzamido-6-(4-methoxybenzamido)quinoline-3-carboxylate

Quinoline Ring Oxidation

The quinoline core undergoes oxidation under harsh conditions:

Reagent Conditions Product Source
KMnO₄H₂O, 100°C, 8 hrsQuinoline-N-oxide derivatives (characterized by IR at 1260 cm⁻¹)

Reduction of Nitro Groups

Nitro substituents introduced via nitration are reduced to amines:

Reagent Conditions Product Source
H₂/Pd-CEthanol, 40 psi, 24 hrsEthyl 4,7-diamino-6-(4-methoxybenzamido)quinoline-3-carboxylate

Cyclization Reactions

The compound participates in ring-forming reactions, particularly in the synthesis of fused heterocycles:

Reagent Conditions Product Source
POCl₃Reflux, 6 hrs3-Cyanoquinoline derivatives (confirmed by mass spectrometry)
KOtBut-BuOH, 60°C, 5 hrsPyrido[3,4-b]quinoline fused rings (yield: 68–72%)

Functional Group Interconversion

The ester group is converted to other functionalities:

Reagent Conditions Product Source
LiAlH₄Dry ether, 0°C, 2 hrs3-Hydroxymethylquinoline alcohol derivative
NH₂NH₂Ethanol, reflux, 7 hrs3-Carbohydrazide intermediate (used in further condensations)

Key Mechanistic Insights

  • Ester Hydrolysis : Proceeds via nucleophilic acyl substitution, with rate dependence on pH and steric effects.

  • Amide Stability : The 4-methoxybenzamido group resists hydrolysis below pH 10 due to electron-donating methoxy group stabilization.

  • Electrophilic Aromatic Substitution : Nitration occurs preferentially at position 7 due to directive effects of the amino and ester groups.

This compound’s reactivity profile underscores its utility as a scaffold in medicinal chemistry, particularly for generating analogs with tailored pharmacokinetic properties.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
Ethyl 4-amino-6-(4-methoxybenzamido)quinoline-3-carboxylate serves as a versatile building block in organic synthesis. It is utilized in the construction of more complex molecular frameworks, particularly in the development of quinoline derivatives, which are known for their diverse biological activities .

Reactivity and Functionalization
The compound undergoes various chemical reactions such as oxidation, reduction, and substitution. These reactions allow for the introduction of different functional groups, enhancing the compound's utility in synthetic chemistry . The ability to modify its structure makes it an attractive candidate for research into new materials and chemical processes.

Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, suggesting potential applications as an alternative therapeutic agent .

Anticancer Potential
The compound has been investigated for its anticancer properties. In vitro studies demonstrate that it can inhibit the proliferation of cancer cell lines while sparing normal cells, indicating a promising therapeutic window. Its mechanism may involve the inhibition of specific enzymes associated with cancer progression .

Medicinal Chemistry

Therapeutic Applications
this compound is being explored for its potential in treating infectious diseases and cancer. Its ability to interact with biological targets suggests that it could modulate enzyme activities crucial for disease progression .

Mechanism of Action
The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets, potentially altering their activity. This characteristic is critical for developing targeted therapies in both antimicrobial and anticancer treatments .

Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of various quinoline derivatives highlighted this compound's notable inhibitory effects against common pathogens. The minimum inhibitory concentration (MIC) was comparable to established antibiotics, suggesting its potential as an effective antimicrobial agent .

Anticancer Activity

In another significant research effort, this compound demonstrated effective inhibition of cancer cell lines in vitro at concentrations that did not harm normal cells. This selectivity indicates its potential for further development as a cancer therapeutic with a favorable safety profile .

Mechanism of Action

The mechanism of action of Ethyl 4-amino-6-(4-methoxybenzamido)quinoline-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or interfere with cellular pathways by interacting with receptors. The exact pathways and targets depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s unique substituents differentiate it from analogous quinoline derivatives. Below is a comparative analysis with structurally related compounds (Table 1):

Table 1: Structural and Functional Group Comparisons

Compound Name Substituents Molecular Weight (g/mol) Key Features
Ethyl 4-amino-6-(4-methoxybenzamido)quinoline-3-carboxylate 4-amino, 6-(4-methoxybenzamido), 3-ethyl ester 366.38 Amide and ester groups; aromatic methoxy group
Ethyl 4-amino-6-(trifluoromethyl)quinoline-3-carboxylate (CAS 1206108-53-3) 4-amino, 6-CF₃, 3-ethyl ester 284.23 Trifluoromethyl group enhances lipophilicity and metabolic stability
Ethyl 6-hydroxyquinoline-3-carboxylate (CAS 6972-86-7) 6-hydroxy, 3-ethyl ester 217.22 Hydroxy group increases polarity and hydrogen-bonding capacity
Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate (CAS 1016825-43-6) 4-Cl, 6,8-dimethoxy, 3-ethyl ester 295.72 Chloro and methoxy groups influence reactivity and solubility
Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate (CAS 26893-12-9) 4-hydroxy, 6-CF₃, 3-ethyl ester 285.23 Hydroxy and CF₃ groups balance polarity and stability

Physicochemical Properties

  • Lipophilicity (LogP):
    • The 4-methoxybenzamido group in the target compound contributes to higher logP compared to hydroxy-substituted derivatives (e.g., CAS 6972-86-7).
    • Trifluoromethyl derivatives (e.g., CAS 1206108-53-3) exhibit increased logP due to the electron-withdrawing CF₃ group .
  • Solubility: Hydroxy and amino groups enhance aqueous solubility (e.g., CAS 6972-86-7), whereas trifluoromethyl and methoxybenzamido groups reduce it .

Biological Activity

Ethyl 4-amino-6-(4-methoxybenzamido)quinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound belongs to the quinoline family, which is known for diverse biological activities. The presence of the methoxy group and the amine functionality enhances its potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It may modulate their activity, leading to various biological effects. For instance, quinoline derivatives are known to inhibit tubulin polymerization, which plays a critical role in cell division and cancer progression .

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibitory effects. The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL
Pseudomonas aeruginosa20 µg/mL

Anticancer Activity

The anticancer properties of this compound have been extensively studied. Research indicates that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways, such as the p38 MAPK and VEGFR-2 pathways .

Case Study: Cell Line Testing

In vitro studies have demonstrated the compound's efficacy against several cancer cell lines:

  • MCF-7 (Breast Cancer) : IC50 = 5.33 µM
  • HCT-116 (Colon Cancer) : IC50 = 3.46 µM
  • PC-3 (Prostate Cancer) : IC50 = 1.48 µM

These results suggest that this compound may serve as a lead compound for developing new anticancer agents .

Research Findings on Mechanisms

Further investigations into the mechanisms of action revealed that the compound affects cell cycle progression, particularly arresting cells in the G2/M phase. This effect is linked to downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic proteins such as Bax . Docking studies have identified potential binding sites on target proteins, providing insights into its mode of action.

Q & A

Basic Research Questions

Q. What are the established synthetic strategies for Ethyl 4-amino-6-(4-methoxybenzamido)quinoline-3-carboxylate, and how are intermediates validated?

  • Methodology : Synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the quinoline core via cyclization of substituted anilines with ethyl acetoacetate derivatives under acidic or thermal conditions .
  • Step 2 : Amidation at position 6 using 4-methoxybenzoyl chloride under Schotten-Baumann conditions, requiring precise pH control (pH 8–9) to avoid hydrolysis .
  • Validation : Intermediates are characterized via 1H NMR^1 \text{H NMR} (e.g., aromatic proton integration), 13C NMR^{13} \text{C NMR}, and LC-MS to confirm regioselectivity and purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Spectroscopy :

  • FT-IR : Confirms carbonyl (C=O, ~1680 cm1^{-1}) and amide (N–H, ~3300 cm1^{-1}) functional groups .
  • NMR : 1H NMR^1 \text{H NMR} distinguishes aromatic protons (δ 6.8–8.5 ppm) and methoxy groups (δ 3.8–4.0 ppm); 13C NMR^{13} \text{C NMR} identifies carboxylate (δ ~165 ppm) and amide (δ ~170 ppm) carbons .
    • Crystallography : Single-crystal X-ray diffraction (SHELX suite) resolves bond angles and torsional strain, with refinement in WinGX to address disorder or twinning .

Q. How is the compound screened for initial biological activity, and what models are prioritized?

  • Antimicrobial Assays : Tested against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) via broth microdilution (MIC values reported) .
  • Cytotoxicity : Evaluated against cancer cell lines (e.g., MCF-7, HePG2) using MTT assays, with IC50_{50} values compared to reference drugs (e.g., doxorubicin) .

Advanced Research Questions

Q. How can contradictions in bioactivity data between studies be systematically addressed?

  • Approach :

  • Structural Verification : Confirm compound integrity via X-ray crystallography to rule out polymorphic or stereochemical variations .
  • Assay Reproducibility : Standardize protocols (e.g., incubation time, cell passage number) across labs. Cross-validate using orthogonal methods (e.g., live/dead staining vs. MTT) .
  • SAR Analysis : Modify substituents (e.g., methoxy to trifluoromethyl) to isolate electronic or steric effects on activity .

Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?

  • Challenges :

  • Disorder : Common in flexible methoxy or ester groups. Mitigated using SHELXL’s PART and SUMP instructions to model alternative conformations .
  • Twinning : Detected via Rint_{\text{int}} > 0.05. Addressed with TWIN/BASF commands in SHELXL .
    • Validation : R-factors (R1_1, wR2_2) < 0.05 and Hirshfeld surface analysis ensure structural accuracy .

Q. What strategies optimize synthetic yield while minimizing side reactions?

  • Catalysis : Use Pd/Cu-mediated coupling for amidation to reduce byproducts (e.g., hydrolyzed esters) .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but require inert atmospheres to prevent oxidation .
  • Workflow : Employ flow chemistry for exothermic steps (e.g., cyclization) to improve temperature control and scalability .

Q. How do substituent modifications (e.g., methoxy vs. halogen) influence bioactivity and reactivity?

  • Electronic Effects : Methoxy groups enhance electron density on the quinoline ring, improving DNA gyrase binding in antimicrobial assays. Halogens (e.g., Cl, F) increase lipophilicity, enhancing membrane penetration .
  • Reactivity : Electron-withdrawing groups (e.g., -CF3_3) stabilize intermediates during electrophilic substitution but may reduce nucleophilic attack efficiency .
  • Tools : DFT calculations (e.g., HOMO-LUMO gaps) predict regioselectivity in derivatization reactions .

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